Dapoxetine hydrochloride
Overview
Description
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men aged 18-64 years. It was initially developed as an antidepressant but was later found to be effective in delaying ejaculation due to its rapid absorption and elimination from the body .
Mechanism of Action
Target of Action
Dapoxetine hydrochloride primarily targets the serotonin transporter . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation and can influence various physiological processes .
Mode of Action
This compound is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the serotonin transporter, which increases serotonin’s action at the postsynaptic cleft . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin activity .
Biochemical Pathways
The enhanced activity of serotonin due to the inhibition of its reuptake can affect various biochemical pathways. Experimental evidence indicates that serotonin, through brain descending pathways, exerts an inhibitory role on ejaculation . Three serotonin receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate serotonin’s modulating activity on ejaculation .
Pharmacokinetics
This compound has a unique pharmacokinetic profile. Unlike other SSRIs used for depression, which take 2 weeks or longer to reach steady-state concentration, dapoxetine has a short time to maximum serum concentration (about 1 hour) and rapid elimination (initial half-life of 1-2 hours) . This rapid absorption and elimination make dapoxetine a short-acting SSRI .
Result of Action
The primary result of this compound’s action is a significant increase in ejaculatory latency, as demonstrated in a phase II proof-of-concept study . This means that dapoxetine can delay ejaculation, making it a potential treatment for premature ejaculation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect the metabolism of dapoxetine, potentially impacting its efficacy and side effects . .
Biochemical Analysis
Biochemical Properties
Dapoxetine Hydrochloride is more active against the serotonin transporter than any other drug in its class . It interacts with this protein, inhibiting its function and leading to increased serotonin action at the post-synaptic cleft .
Cellular Effects
This compound influences cell function by promoting ejaculatory delay . This is achieved through its impact on the serotonin transporter, which plays a crucial role in cell signaling pathways .
Molecular Mechanism
The mechanism of action of this compound involves binding to the serotonin transporter, inhibiting its function, and increasing serotonin’s action at the post-synaptic cleft . This leads to changes in gene expression and cellular metabolism, ultimately promoting ejaculatory delay .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable effect over time . Its degradation is minimal, and it continues to exert its effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While low doses are effective in promoting ejaculatory delay, high doses can lead to adverse effects .
Metabolic Pathways
This compound is involved in the serotonin metabolic pathway . It interacts with the serotonin transporter, influencing metabolic flux and serotonin levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the serotonin transporter . This interaction also influences its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with the serotonin transporter . This interaction directs it to specific compartments or organelles, where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine hydrochloride involves several steps. The initial raw materials, 3-chloropropiophenone and naphthol, undergo a condensation reaction in the presence of (S)-tert-butanesulfinyl amide. The intermediate product is then reduced using a reducing agent such as borane (BH3). Following this, the product undergoes deprotection, methylation, and finally, a salification reaction to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple operations, and avoids the use of expensive heavy metal catalysts. This method ensures high product yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Dapoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dapoxetine-N-oxide.
Reduction: Reduction reactions can convert the intermediate products during synthesis.
Substitution: The compound can undergo substitution reactions, particularly during its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as borane (BH3) are used.
Substitution: Various catalysts and solvents are employed during the synthesis.
Major Products Formed:
Dapoxetine-N-oxide: Formed during oxidation reactions.
Desmethyldapoxetine: A product of reduction reactions.
Scientific Research Applications
Dapoxetine hydrochloride has several scientific research applications:
Chemistry: Used in the development of new synthetic methods and as a reference compound in analytical studies.
Biology: Studied for its effects on serotonin reuptake and its potential use in treating other serotonin-related disorders.
Medicine: Primarily used for the treatment of premature ejaculation. It is also being investigated for its potential use in treating other conditions such as depression and anxiety.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control laboratories
Comparison with Similar Compounds
Fluoxetine: Another SSRI used primarily as an antidepressant.
Sertraline: An SSRI used for depression, anxiety, and other disorders.
Paroxetine: An SSRI used for depression, anxiety, and other conditions
Uniqueness of Dapoxetine Hydrochloride: Unlike other SSRIs, this compound is rapidly absorbed and eliminated, making it suitable for on-demand use in treating premature ejaculation. Its fast-acting property distinguishes it from other SSRIs, which are typically used for long-term treatment of depression and anxiety .
Properties
IUPAC Name |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
119356-77-3 (Parent) | |
Record name | Dapoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926531 | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129938-20-1 | |
Record name | Dapoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129938201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4OHT63MRI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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